![molecular formula C20H16N4O2S B2870188 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone CAS No. 852376-90-0](/img/structure/B2870188.png)

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

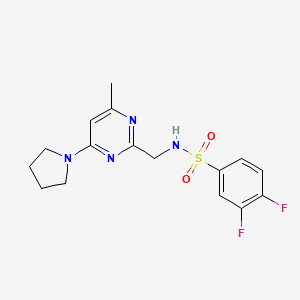

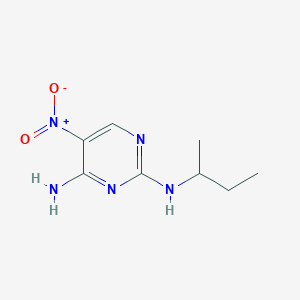

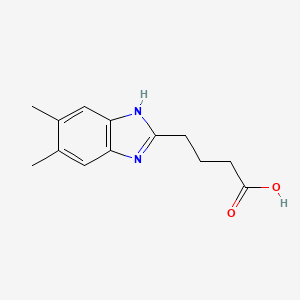

The compound “2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyridazine group, a thioether group, and a phenylethanone group .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation reactions, and cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of various functional groups would contribute to its overall structure and properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the triazolopyridazine and phenylethanone groups could make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its precise molecular structure. Techniques such as IR spectroscopy and NMR spectroscopy could be used to analyze these properties .Scientific Research Applications

Anticancer Activity

Triazole derivatives have been found to exhibit anticancer activity . The ability of these compounds to bind with a variety of enzymes and receptors in the biological system could potentially be leveraged for cancer treatment .

Antimicrobial Activity

Triazole compounds have shown significant antimicrobial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

Triazole-based drugs like fluconazole and voriconazole are commonly used for their antifungal properties . This suggests that our compound of interest could potentially be used in the treatment of fungal infections.

Anti-inflammatory and Analgesic Activity

Triazole derivatives have been reported to possess anti-inflammatory and analgesic activities . This could make them useful in the treatment of conditions involving inflammation and pain.

Antiviral Activity

Some triazole compounds have demonstrated antiviral properties . This suggests a potential application of our compound in the development of antiviral drugs.

Enzyme Inhibition

Triazole derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This enzyme inhibition capability could be exploited in various therapeutic applications.

Antidepressant Activity

Certain triazole-containing drugs, such as trazodone and nefazodone, are used as antidepressants . This indicates a potential application of our compound in the treatment of depression.

Antiepileptic Activity

Triazole derivatives have shown antiepileptic activity . For example, rufinamide is a triazole-containing drug used as an antiepileptic . This suggests a potential use of our compound in the treatment of epilepsy.

Future Directions

Mechanism of Action

Target of Action

The compound 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are known to interact with different target receptors, making them a promising pharmacophore in drug design .

Mode of Action

The compound’s mode of action is primarily through its interaction with its target receptors. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with these receptors . In the context of anticancer activity, some derivatives of this class have shown promising dual enzyme inhibition of PARP-1 and EGFR .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, in the case of anticancer activity, the compound can induce apoptosis in cancer cells . This is achieved by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds .

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. For instance, certain derivatives have shown potent cytotoxic activities against cancer cells . One such derivative induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .

properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-26-16-9-7-15(8-10-16)20-22-21-18-11-12-19(23-24(18)20)27-13-17(25)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPJQEFAUBPHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2870106.png)

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)

![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)